2-Bromo-N-methylethanamine hydrobromide
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Overview
Description
2-Bromo-N-methylethanamine hydrobromide is an organic compound with the chemical formula C3H9Br2N. It is commonly used in various chemical reactions and research applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-methylethanamine hydrobromide can be synthesized through the bromination of N-methylaminoethanol. The process involves the addition of hydrobromic acid (HBr) to N-methylaminoethanol, followed by the removal of water and subsequent crystallization. The reaction conditions typically include cooling the mixture to 0-5°C, followed by heating to reflux and crystallization at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reactors and precise control of temperature and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methylethanamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while oxidation reactions can produce oxides or other oxygen-containing compounds .
Scientific Research Applications
2-Bromo-N-methylethanamine hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the preparation of pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-methylethanamine hydrobromide involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, allowing for substitution reactions to occur. The compound can also participate in oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethylethanamine hydrobromide: Similar in structure but with two methyl groups attached to the nitrogen atom.
2-Bromo-N,N-diethylethanamine hydrobromide: Contains two ethyl groups attached to the nitrogen atom.
Uniqueness
2-Bromo-N-methylethanamine hydrobromide is unique due to its specific reactivity and stability. The presence of a single methyl group on the nitrogen atom allows for selective reactions and makes it a valuable reagent in organic synthesis. Its ability to undergo various types of chemical reactions also adds to its versatility and usefulness in research and industrial applications .
Properties
IUPAC Name |
2-bromo-N-methylethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrN.BrH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNBJALXIPLMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40052-63-9 |
Source
|
Record name | (2-bromoethyl)(methyl)amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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